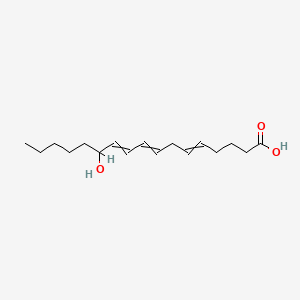

12-Hydroxy-5,8,10-heptadecatrienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

12-Hydroxy-5,8,10-heptadecatrienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg. This compound is produced by the metabolism of arachidonic acid through the cyclooxygenase pathway and is known for its role in various biological processes .

準備方法

Synthetic Routes and Reaction Conditions

12-Hydroxy-5,8,10-heptadecatrienoic acid can be synthesized through a Suzuki–Miyaura coupling reaction. This involves the coupling of a C10–C17 iodo alcohol with a C1–C9 vinylborane. The iodo alcohol is synthesized using Sharpless asymmetric epoxidation of the corresponding trimethylsilyl alcohol .

Industrial Production Methods

Industrial production of hydroxyheptadecatrienoic acid typically involves the enzymatic conversion of arachidonic acid. Cyclooxygenase-1 and cyclooxygenase-2 enzymes metabolize arachidonic acid to produce prostaglandin intermediates, which are further metabolized to hydroxyheptadecatrienoic acid by thromboxane synthase .

化学反応の分析

Types of Reactions

12-Hydroxy-5,8,10-heptadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be facilitated using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives of hydroxyheptadecatrienoic acid .

科学的研究の応用

Substrate for Enzymatic Reactions

12-HHT serves as an excellent substrate for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, indicating its potential metabolic pathways and biological significance. The enzymatic oxidation of 12-HHT leads to the formation of 12-keto-5,8,10-heptadecatrienoic acid, suggesting that its biological effects may be mediated through its metabolites .

Inflammatory Response Modulation

Research indicates that 12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to inhibit the production of interleukin-6 (IL-6) in human keratinocytes when exposed to ultraviolet B (UVB) radiation. This action suggests that 12-HHT may help mitigate skin inflammation and promote cell survival under stress conditions .

Promotion of Keratinocyte Migration

Studies have demonstrated that 12-HHT stimulates human and mouse keratinocyte migration through a mechanism involving the BLT2 receptor. This process is essential for wound healing as it facilitates the movement of cells necessary for tissue repair .

Potential Therapeutic Applications

Given its role in enhancing wound healing, 12-HHT could be explored as a therapeutic agent for chronic wounds, particularly in patients with conditions like diabetes that impair healing processes .

Role in Tumor Biology

Emerging evidence links 12-HHT to various cancer types, including breast, prostate, and pancreatic cancers. The leukotriene B4 receptor 2 (BLT2), which interacts with 12-HHT, is implicated in tumor metastasis and growth regulation .

Inhibition of Tumor Growth

In vitro studies suggest that 12-HHT may inhibit tumor cell proliferation and migration by modulating inflammatory pathways and reducing tumor-promoting cytokines, thus presenting a potential avenue for cancer therapy .

Summary of Research Findings

The following table summarizes key findings regarding the applications of 12-HHT:

作用機序

12-Hydroxy-5,8,10-heptadecatrienoic acid exerts its effects by acting as a ligand for the leukotriene B4 receptor 2 (BLT2). This interaction triggers various cellular responses, including the promotion of epithelial barrier functions and wound healing. The compound is also involved in the regulation of inflammation and immune responses .

類似化合物との比較

Similar Compounds

Arachidonic Acid: A precursor to hydroxyheptadecatrienoic acid, involved in the same metabolic pathway.

Prostaglandin H2: An intermediate in the synthesis of hydroxyheptadecatrienoic acid.

Thromboxane A2: Another product of arachidonic acid metabolism, with distinct biological functions.

Uniqueness

12-Hydroxy-5,8,10-heptadecatrienoic acid is unique due to its specific role as a ligand for BLT2 and its involvement in wound healing and inflammation processes. Unlike other similar compounds, it has a distinct structure and specific biological activities .

特性

分子式 |

C17H28O3 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC名 |

12-hydroxyheptadeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20) |

InChIキー |

KUKJHGXXZWHSBG-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(C=CC=CCC=CCCCC(=O)O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。